N-(5-chloro-2-methoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4S/c1-31-15-7-6-13(23)11-14(15)24-17(29)12-28-21(30)19-20(18(26-28)16-5-4-10-32-16)33-22(25-19)27-8-2-3-9-27/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXDFKLYNPEVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiazole Ring : Known for its biological significance, particularly in anticancer and antimicrobial activities.
- Furan Moiety : Often associated with antioxidant properties.
- Pyrrolidine and Pyridazine : Contribute to the compound's interaction with biological targets.
Molecular Formula : C20H20ClN3O3S
Molecular Weight : 421.91 g/mol
IUPAC Name : this compound
Anticancer Activity
Research has indicated that compounds containing thiazole and pyridazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to the target compound can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds induce cell cycle arrest at different phases, leading to apoptosis in cancer cells.
- Inhibition of Oncogenic Pathways : Targeting specific kinases involved in cancer progression.
A notable study demonstrated that a related thiazole derivative showed an IC50 value of 1.61 µg/mL against Jurkat T cells, indicating potent cytotoxicity .
Antimicrobial Activity
The compound's structural elements suggest potential antimicrobial properties. Preliminary tests against various bacterial strains have shown promising results:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | <125 |
| Staphylococcus aureus | 75 |
| Pseudomonas aeruginosa | 150 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory activity. The inhibition of pro-inflammatory cytokines is a common mechanism observed in these compounds, which could be beneficial in treating chronic inflammatory diseases.
The biological activity of this compound is believed to involve several molecular interactions:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth or inflammation.
- Receptor Modulation : Interaction with specific receptors alters signaling pathways critical for cell survival and proliferation.
Case Studies
- Anticancer Study : A recent investigation into thiazole derivatives found that modifications at the phenyl ring significantly enhanced cytotoxic activity against various cancer cell lines .
- Antimicrobial Testing : Another study screened a library of thiazole-based compounds against standard bacterial strains, revealing that certain substitutions increased efficacy against Gram-positive bacteria .
Scientific Research Applications
The compound N-(5-chloro-2-methoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its applications, focusing on scientific research, pharmacological activities, and potential industrial uses.
Chemical Properties and Structure
This compound belongs to a class of thiazolo[4,5-d]pyridazines, which are known for their diverse biological activities. The molecular formula is , and it features multiple functional groups that contribute to its reactivity and interactions with biological targets.
Pharmacological Research
The compound has shown promise in various pharmacological studies:
- Antitumor Activity : Research indicates that thiazolo[4,5-d]pyridazines can inhibit cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. Studies suggest that the presence of the furan and thiazole moieties enhances antitumor activity by interfering with cellular signaling pathways involved in cancer progression.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuropharmacology
Recent research has explored the neuroprotective effects of similar compounds on neurodegenerative diseases. The structural features of this compound suggest potential interactions with neurotransmitter systems, making it a candidate for further investigation in the treatment of conditions like Alzheimer's disease.
Biochemical Applications
The compound's unique structure allows it to serve as a probe in biochemical assays. Its ability to bind selectively to certain enzymes or receptors can be utilized in drug discovery processes to identify new therapeutic targets.
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of thiazolo[4,5-d]pyridazines were synthesized and tested for their ability to inhibit growth in human cancer cell lines. Results indicated that modifications to the furan and thiazole rings significantly enhanced cytotoxicity compared to standard chemotherapeutic agents.
Case Study 2: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) lower than many existing antibiotics, indicating its potential as a lead compound for new antimicrobial therapies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo[4,5-d]pyridazinone Derivatives
Key Observations:
Heterocyclic Core Variations: The target compound’s thiazolo[4,5-d]pyridazinone core is shared with and , but differs from pyrazine-based analogs (e.g., ). Thiazolo-pyridazinones generally exhibit stronger kinase inhibition than pyrazines due to enhanced planar rigidity . Replacement of furan-2-yl (target) with thiophen-2-yl () increases hydrophobicity, improving membrane permeability but reducing aqueous solubility .
Substituent Effects :
- The pyrrolidin-1-yl group in the target compound may enhance CNS penetration compared to methyl () or thiophenyl () groups, as pyrrolidine is a common motif in blood-brain barrier-crossing drugs .
- The chloro-methoxyphenyl acetamide side chain (target) is structurally similar to ’s chloro-methoxyphenyl group, which is associated with antibacterial activity via DNA gyrase inhibition .
Key Findings:
- Synthetic Accessibility: Thiazolo[4,5-d]pyridazinone derivatives (e.g., ) are typically synthesized via cyclocondensation of alkynyl-chloropyridazinones with thioamides, achieving moderate yields (55–72%) . The target compound likely follows a similar pathway but with furan-2-yl incorporation, which may require optimized reaction conditions (e.g., KOH/dioxane as in ).
- Bioactivity Trends :
- EGFR kinase inhibitors () prioritize electron-withdrawing groups (e.g., 4-fluorophenyl), whereas antifungal agents () favor sulfur-containing heterocycles (thiophen-2-yl) .
- The target compound’s furan-2-yl group may shift activity toward anti-inflammatory or antiviral targets, as furan derivatives are prevalent in COX-2 and viral protease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
